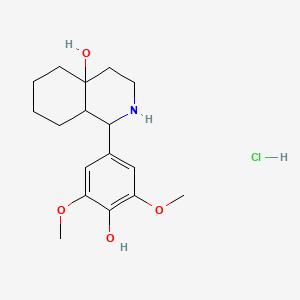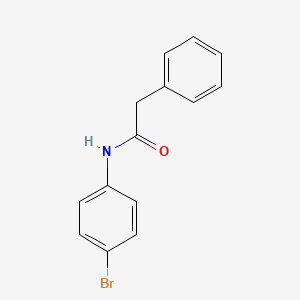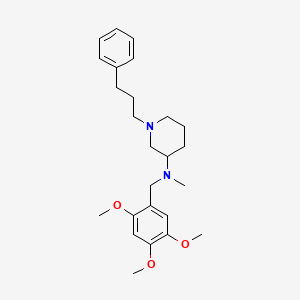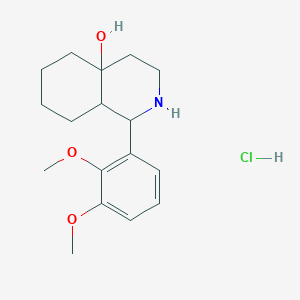
1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride
説明
1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride, also known as harmine hydrochloride, is a natural alkaloid that is found in several plants, including Banisteriopsis caapi, Peganum harmala, and Passiflora incarnata. Harmine hydrochloride has been used for centuries in traditional medicine as a remedy for various ailments, including depression, anxiety, and addiction. In recent years, there has been a growing interest in the scientific community regarding the potential therapeutic uses of harmine hydrochloride.
作用機序
Harmine hydrochloride exerts its therapeutic effects through several mechanisms of action. It has been found to inhibit the activity of monoamine oxidase A (MAO-A), which is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO-A, 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride increases the levels of these neurotransmitters in the brain, which can have antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Harmine hydrochloride has been shown to have several biochemical and physiological effects. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that promotes the growth and survival of neurons. Additionally, 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been shown to increase the activity of autophagy, which is a cellular process that removes damaged or dysfunctional components.
実験室実験の利点と制限
Harmine hydrochloride has several advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be easily synthesized from harmaline. Additionally, 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been extensively studied, and its mechanisms of action are well understood. However, one limitation is that 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride. One area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been shown to have potential in the treatment of several types of cancer, including breast, lung, and prostate cancer. Further research is needed to determine the optimal dosages and administration methods for 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride in these applications.
科学的研究の応用
Harmine hydrochloride has been the subject of numerous scientific studies due to its potential therapeutic uses. It has been found to have anti-inflammatory, antioxidant, and neuroprotective properties. Additionally, 1-(4-hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride hydrochloride has been shown to have potential in the treatment of several diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
特性
IUPAC Name |
1-(4-hydroxy-3,5-dimethoxyphenyl)-2,3,4,5,6,7,8,8a-octahydro-1H-isoquinolin-4a-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4.ClH/c1-21-13-9-11(10-14(22-2)16(13)19)15-12-5-3-4-6-17(12,20)7-8-18-15;/h9-10,12,15,18-20H,3-8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCUEKDLZGKJIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C3CCCCC3(CCN2)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Hydroxy-3,5-dimethoxyphenyl)octahydro-4a(2H)-isoquinolinol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-({[2-(2-fluorophenyl)ethyl]amino}methyl)-3-hydroxy-1-methyl-2-piperidinone](/img/structure/B3821310.png)

![2,2'-[(3-methoxyphenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3821317.png)
![4-isopropyl-6,8-dimethyl-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B3821326.png)
![2-(8-methyl-3-oxabicyclo[3.3.1]non-7-en-2-yl)phenol](/img/structure/B3821328.png)
![(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821332.png)
![(4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821333.png)
![(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821340.png)
![1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B3821354.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(3-isoxazolylmethyl)(methyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B3821363.png)

![3-methoxy-N-[2-(4-methoxyphenyl)ethyl]-N-[(1-methyl-4-piperidinyl)methyl]propanamide](/img/structure/B3821380.png)

